2-(4-methylpyridin-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpyridin-2-yl)propan-2-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with a methyl group at the 4-position and a propan-2-amine group at the 2-position.
Synthetic Routes and Reaction Conditions:
Direct Amination: One common synthetic route involves the direct amination of 4-methylpyridine-2-carbaldehyde with ammonia or an ammonium salt under high pressure and temperature conditions.
Reductive Amination: Another method is reductive amination, where 4-methylpyridine-2-carbaldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound by reacting 4-methylpyridine-2-boronic acid with an appropriate halide in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the pyridine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or the amine group, leading to different reduced forms.
Substitution: Substitution reactions at the pyridine ring or the amine group can introduce various functional groups, resulting in a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Pyridine N-oxide, pyridine-2-carboxylic acid, and pyridine-2,6-dicarboxylic acid.
Reduction Products: 2-(4-methylpyridin-2-yl)propan-1-amine and 2-(4-methylpyridin-2-yl)propane.
Substitution Products: Various substituted pyridines and amines, depending on the reagents used.
Scientific Research Applications
2-(4-Methylpyridin-2-yl)propan-2-amine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and its potential biological activities.
Medicine: It has been explored for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.
Industry: In the chemical industry, it is utilized as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-methylpyridin-2-yl)propan-2-amine exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function and leading to bacterial cell death. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.
Comparison with Similar Compounds
2-(3-Methylpyridin-2-yl)propan-2-amine: Similar structure but with the methyl group at the 3-position of the pyridine ring.
2-(4-Methylpyridin-3-yl)propan-2-amine: Similar structure but with the methyl group at the 4-position of the pyridine ring.
2-(4-Methylpyridin-2-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 2-(4-Methylpyridin-2-yl)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Its presence in various scientific research applications highlights its importance and versatility.
Properties
CAS No. |
1401526-15-5 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.